9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
Description
Chemical Registry and Nomenclature Analysis
Registry Information
This compound is registered under multiple identifiers across chemical databases:
- PubChem CID : 56773823 (parent compound) and 56773823 (dihydrochloride salt)
- CAS Number : 1332531-13-1
- InChIKey : NMTGMNSYUWSLQJ-UHFFFAOYSA-N
- SMILES :
C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N.Cl.Cl
IUPAC Nomenclature
The systematic name follows strict IUPAC guidelines, reflecting its bicyclic spiro structure:
Molecular Structure and Stereochemical Configuration
Skeletal Architecture
The molecule comprises a spirocyclic system with two fused rings:
- Oxa ring (6-membered) : Contains an oxygen atom at position 1
- Azaspiro ring (6-membered) : Contains a nitrogen atom at position 9
- Common Atom : The quaternary carbon at position 9 links both rings
Stereochemistry
The chiral center at position 4 adopts an (S)-configuration , as indicated by its Cahn-Ingold-Prelog priority rules. This stereospecificity influences its reactivity and potential biological interactions .
3D Conformation
Molecular modeling reveals:
Position within Azaspiro Compound Classification Systems
Classification Hierarchy
Distinctive Features
Historical Development in Spirocyclic Chemistry
Early Discoveries
- 1900s : First spiro compounds synthesized by von Baeyer
- 1950s : Recognition of spiro centers' role in chirality
Synthetic Milestones
Modern Applications
Related Structural Analogues in Chemical Databases
Key Analogues
Comparative Analysis
Properties
IUPAC Name |
9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c17-15-6-11-19-16(12-15)7-9-18(10-8-16)13-14-4-2-1-3-5-14;;/h1-5,15H,6-13,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGMNSYUWSLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Prins Cyclization-Based Synthesis
The primary synthetic strategy for assembling the spirocyclic core of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine involves a Prins cyclization reaction. This method typically reacts a piperidin-4-one derivative with an olefin under acidic conditions, facilitating the formation of the spirocyclic ring system in a single step. The benzyl substituent is introduced via benzaldehyde derivatives, which condense with amine precursors under controlled acidic catalysis. This approach is favored due to its efficiency in constructing the complex spirocyclic framework with high stereochemical control.
Multi-Step Synthesis and Purification
Following the cyclization, the crude product often exists as a mixture of diastereomers (commonly in a 2:1 ratio), necessitating chromatographic separation techniques such as preparative high-performance liquid chromatography (HPLC) using solvent systems like methanol/acetonitrile (1:9) to isolate the desired isomer. Characterization by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) confirms the structural integrity and purity of the isolated compound.
Industrial Production Considerations
For scale-up and industrial production, the synthetic route is optimized for cost-effectiveness and scalability. Continuous flow reactors and advanced catalytic systems are employed to increase reaction efficiency and reproducibility, allowing for larger batch sizes with consistent quality. The Prins cyclization remains the central step, with process parameters such as temperature, acid catalyst concentration, and reaction time carefully controlled to maximize yield and minimize by-products. Salt formation with hydrochloric acid to yield the dihydrochloride salt is conducted in solution, followed by crystallization to afford a stable solid form suitable for storage and handling.
Detailed Preparation Procedure (Representative Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Piperidin-4-one derivative + Olefin + Acid catalyst (e.g., HCl) | Prins cyclization to form spirocyclic core | Moderate to high yield; diastereomeric mixture formed |
| 2 | Benzaldehyde derivative + Amine precursor | Introduction of benzyl substituent via condensation | Controlled to favor desired substitution pattern |
| 3 | Chromatographic purification (Preparative HPLC) | Separation of diastereomers | Typical diastereomer ratio ~2:1 |
| 4 | Salt formation: Treatment with 4 M HCl in 1,4-dioxane | Formation of dihydrochloride salt | Crystallization from isopropyl alcohol yields pure solid |
Research Findings and Analytical Data
- Diastereomeric Mixtures: The synthesis often yields two diastereomers in approximately a 2:1 ratio, requiring chromatographic resolution.
- Characterization: ¹H NMR spectra show distinct chemical shifts for the ether and amine protons (e.g., δ 3.5–4.5 ppm for ether linkages), while HRMS confirms molecular weight (260.38 g/mol for the free base). IR spectroscopy identifies functional groups such as amine and ether moieties.
- Functional Group Manipulation: Derivatization reactions include reduction with lithium aluminum hydride to modify ether groups, nucleophilic substitution at the amine, and controlled oxidation to generate hydroxylated analogs.
- Salt Formation: Conversion to dihydrochloride salt enhances compound stability and facilitates isolation as a crystalline solid, typically achieved by treating the free base with hydrochloric acid in an organic solvent, followed by crystallization.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Outcome |
|---|---|---|---|
| Spirocyclic Core Formation | Prins cyclization | Piperidin-4-one derivative, olefin, acid catalyst | Efficient one-step ring construction |
| Benzyl Substitution | Condensation with benzaldehyde derivatives | Benzaldehyde, amine precursor | Installation of benzyl group at 9-position |
| Diastereomer Separation | Preparative HPLC | MeOH:MeCN solvent system | Isolation of pure diastereomer |
| Salt Formation | Acid treatment | 4 M HCl in 1,4-dioxane | Dihydrochloride salt crystallization |
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a secondary amine.
Scientific Research Applications
Medicinal Chemistry
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride has been investigated for its potential pharmacological properties:
- Antidepressant Activity : Studies indicate that compounds with similar structural features exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Neuroprotective Effects : Research has shown that spirocyclic compounds can provide neuroprotection against oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Biological Research
The compound is utilized in various biological assays:
- Cell Viability Assays : It has been employed to evaluate cell viability in cancer research, where its effects on different cancer cell lines are assessed .
- In Vivo Studies : Formulations involving this compound have been used in animal models to explore its pharmacokinetics and therapeutic efficacy, particularly focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles .
Case Study 1: Antidepressant Evaluation
A study conducted on the antidepressant properties of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride demonstrated significant improvement in depressive-like behaviors in rodent models. The compound was administered at varying doses, revealing a dose-dependent response with optimal efficacy at specific concentrations. The results highlighted its potential as a candidate for developing new antidepressant therapies.
Case Study 2: Neuroprotection Against Oxidative Stress
In another investigation, the neuroprotective effects of the compound were evaluated using neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride significantly reduced cell death and improved cell viability compared to untreated controls. This suggests a promising application in neurodegenerative disease models.
Data Tables
| Assay Type | Application Area | Outcome |
|---|---|---|
| Cell Viability Assay | Cancer Research | Significant cytotoxicity observed |
| In Vivo Pharmacokinetics | Neuropharmacology | Favorable ADME profile |
Mechanism of Action
The mechanism of action of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Spirocyclic Compounds
Key Observations :
- Substituent Diversity : The benzyl group in the target compound distinguishes it from analogues with cyclopropyl or fluorobenzyl groups, which may alter lipophilicity and target selectivity .
- Salt Form : The dihydrochloride salt enhances aqueous solubility compared to neutral spiro compounds, a critical factor for bioavailability in drug development .
Functional Analogues with Dihydrochloride Salts
Table 2: Comparison of Dihydrochloride Salts
Key Observations :
- Therapeutic Use : While trientine dihydrochloride is used for Wilson’s disease and capmatinib dihydrochloride for oncology, the target compound’s application remains exploratory, likely focused on central nervous system (CNS) or antimicrobial targets due to its benzylamine moiety .
- Analytical Characterization : Capmatinib dihydrochloride’s characterization via XRPD and DSC highlights industry standards for polymorph control, a consideration for the target compound’s development .
Biological Activity
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical formula for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is with a molecular weight of 303.31 g/mol. The compound is classified as an irritant and should be handled with care in laboratory settings .
Research indicates that compounds within the spirocyclic class, including 9-benzyl derivatives, often exhibit significant interactions with various biological targets. For instance, studies have highlighted their role as inhibitors of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation pathways. Inhibition of sEH has been linked to therapeutic effects in chronic kidney diseases and other inflammatory conditions .
Biological Activity Overview
The biological activities of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride can be summarized as follows:
Case Studies and Research Findings
- Chronic Kidney Disease Model : In a study involving a rat model of anti-glomerular basement membrane glomerulonephritis, the administration of 9-benzyl derivatives resulted in significant reductions in serum creatinine levels, indicating improved renal function .
- Pain Management : A series of derivatives based on the spirocyclic framework were tested for their analgesic properties. Some compounds exhibited dual activity at m-opioid receptors, suggesting a potential pathway for developing new pain relief medications .
- Antimicrobial Activity : Initial findings from laboratory tests show that certain derivatives possess antimicrobial properties against specific pathogens, highlighting their potential use in treating infections .
Discussion
The compound's unique spirocyclic structure contributes to its diverse biological activities. The inhibition of sEH is particularly noteworthy as it presents a mechanism through which the compound could exert anti-inflammatory effects, making it a candidate for further development in treating chronic inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride, and how can reaction efficiency be optimized?
A scalable synthesis involves a multi-step spirocyclization strategy. For example, analogous spiro compounds (e.g., 1-oxa-4-azaspiro[5.5]undecane derivatives) are synthesized via condensation of aldehydes with amines under reductive amination conditions, followed by acid-mediated cyclization . To optimize yield:
- Use stoichiometric control of benzylamine and carbonyl precursors to minimize side products.
- Employ chromatography (e.g., MeOH/MeCN gradients) for purification, achieving ≥30% yield in diastereomeric mixtures .
- Resolve diastereomers via preparative HPLC with chiral columns, as demonstrated for structurally similar spiroamines .
Q. Which analytical techniques are critical for characterizing the dihydrochloride form of this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and benzyl/amine substituents (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Elemental analysis : Verify chloride content (theoretical ~20% for dihydrochloride) to distinguish from mono-hydrochloride salts .
- HRMS (ESI) : Confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₁₆H₂₆Cl₂N₂O) .
- IR spectroscopy : Identify N–H and O–H stretches (~3300 cm⁻¹) and sp³ C–N bonds (~1100 cm⁻¹) .
Q. How does the spirocyclic structure influence the compound’s physicochemical properties?
The rigid spiro framework enhances metabolic stability and solubility compared to linear analogs:
- LogP : Predicted ~2.5 (via computational tools), balancing lipophilicity for membrane permeability.
- Aqueous solubility : Improved by dihydrochloride salt formation (solubility >50 mg/mL in water at pH 3–5) .
- Thermal stability : Decomposition temperature >200°C (DSC/TGA data for related spiro compounds) .
Advanced Research Questions
Q. How can diastereomeric impurities be resolved during synthesis, and what mechanistic insights explain their formation?
Diastereomers arise from stereochemical diversity at the spiro junction (e.g., 3S*,6s*,9R* vs. 3R* configurations). Resolution strategies:
- Preparative HPLC : Use C18 columns with isocratic elution (e.g., MeCN/H₂O + 0.1% TFA) to separate enantiomers .
- Mechanistic basis : Stereoselectivity is influenced by steric hindrance during cyclization; bulky substituents (e.g., benzyl groups) favor specific transition states .
Q. What experimental designs are suitable for evaluating the compound’s biological activity in enzyme inhibition assays?
Example protocol for LSD1 inhibition (inspired by structurally related dihydrochlorides ):
- Assay setup : Recombinant LSD1 enzyme, histone H3K4 substrate, and NADH-coupled detection.
- Dose-response curves : Test 0.1–100 µM concentrations; calculate IC₅₀ using nonlinear regression.
- Controls : Include tranylcypromine (positive inhibitor) and DMSO vehicle.
- Data validation : Confirm target engagement via Western blot for H3K4me2 accumulation in cell lines .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Docking studies : Use AutoDock Vina to model interactions with LSD1’s flavin-binding pocket. Key residues: Lys661 and Glu379 .
- MD simulations : Simulate 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes.
- QSAR : Correlate substituent effects (e.g., benzyl vs. cyclopropyl groups) with inhibitory potency .
Q. What stability-indicating methods are recommended for long-term storage studies?
Design accelerated stability tests under ICH guidelines:
-
Conditions : 40°C/75% RH (3 months), 25°C/60% RH (6 months).
-
Analytical endpoints :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
